![molecular formula C17H22N2OS B13872052 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B13872052.png)
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a tert-butylphenyl group, a thiazole ring, and an acetamide moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide typically involves the reaction of 4-tert-butylphenyl acetic acid with thiazole derivatives under specific conditions. The reaction is often catalyzed by agents such as palladium or copper complexes to facilitate the coupling process . The reaction conditions may include refluxing in solvents like toluene or dimethylformamide (DMF) at elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction parameters ensures efficient production with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Toluene, DMF, ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring is known to interact with biological macromolecules, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its electron-transporting properties in light-emitting diodes.
4,4’-di-tert-butylbenzil: Used in the synthesis of advanced materials and as a catalyst in organic reactions.
Uniqueness
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide stands out due to its unique combination of a tert-butylphenyl group and a thiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H22N2OS |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-N-[1-(1,3-thiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H22N2OS/c1-12(15-10-18-11-21-15)19-16(20)9-13-5-7-14(8-6-13)17(2,3)4/h5-8,10-12H,9H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
CNTHVYSUFBEWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=CS1)NC(=O)CC2=CC=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




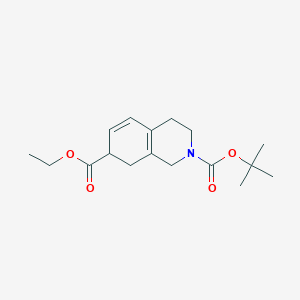


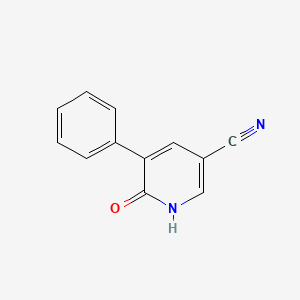
![5-Bromo-2-(4-{[tert-butyl(dimethyl)silyl]oxy}piperidin-1-yl)pyridine](/img/structure/B13871995.png)
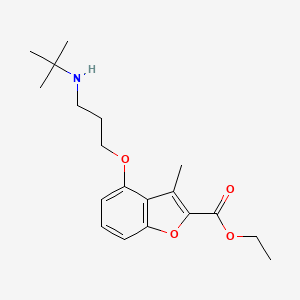
![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)

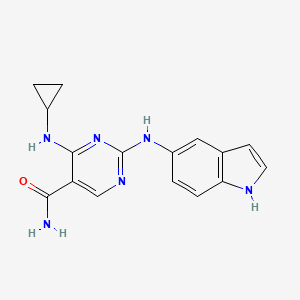
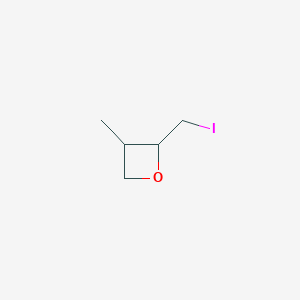
![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)

